Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)-
Description
The compound Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)- is a dihydroisoxazole derivative featuring a partially saturated isoxazole ring substituted with a 4-methoxyphenyl group at position 5, a methyl group at position 5, and a 2-naphthalenyl group at position 2. Its molecular formula is C₂₅H₂₂NO₂, with a molecular weight of 378.45 g/mol.
Properties
CAS No. |
653601-89-9 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-5-methyl-3-naphthalen-2-yl-4H-1,2-oxazole |
InChI |
InChI=1S/C21H19NO2/c1-21(18-9-11-19(23-2)12-10-18)14-20(22-24-21)17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
CDXMYSMPIVGUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, 2-naphthylamine, and acetone in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Biological Activities
Isoxazole compounds are known for their diverse biological activities, including:
- Antimicrobial Properties : Certain isoxazole derivatives exhibit activity against various bacterial strains.
- Anticancer Activities : Research indicates that some isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation in preclinical studies.
The specific biological activity of Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)- requires further investigation to fully elucidate its mechanisms and therapeutic potential .
Medicinal Chemistry
Isoxazole derivatives are being explored as potential drug candidates due to their pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Agricultural Chemistry
There is potential for using isoxazole derivatives in agrochemicals. Their antimicrobial properties could be harnessed for developing new pesticides or fungicides.
Material Science
Research into the use of isoxazoles in material science has indicated that these compounds may be useful in creating new polymers or materials with specific properties due to their unique chemical structure .
Comparative Analysis of Related Compounds
To better understand the unique aspects of Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)-, a comparison with related compounds is beneficial. Below is a summary table highlighting key differences:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)- | Contains methoxy group | Enhanced solubility and potential increased biological activity |
| Isoxazole, 4,5-dihydro-5-methyl-3-(naphthalene) | Lacks additional naphthalene substituent | Simpler structure may lead to different pharmacological profiles |
| Isoxazole, 4-methyl-3-(phenyl) | Contains a phenyl group instead of naphthalene | Potentially different interaction mechanisms due to structural differences |
This comparison underscores how variations in substituents can significantly influence reactivity and biological activity .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dihydroisoxazole Derivatives
Key structural analogs of the target compound are listed below, emphasizing substituent variations and their impacts on properties:
Key Observations :
- Trimethoxyphenyl substituents (e.g., 3,4,5-OCH₃) may improve solubility but reduce metabolic stability compared to single methoxy groups .
Conformational and Crystallographic Comparisons
- Crystal Packing: Similar dihydroisoxazoles (e.g., 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole) exhibit E-conformations with halogenated phenyl groups nearly coplanar to the isoxazole ring, while non-halogenated groups (e.g., phenyl) adopt perpendicular orientations . This suggests substituent-dependent packing efficiency. The target compound’s 2-naphthalenyl group may promote π-π stacking interactions, influencing crystallinity and stability .
Antimicrobial Activity
- Analog with 4-Chlorophenyl Substituent : A structurally related compound, 3-(4-chlorophenyl)-5-phenyl-4,5-dihydroisoxazole , demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL), attributed to halogen-enhanced electrophilicity .
Antitubercular Activity
- N3,N5-Diaryl Dihydropyridine Derivatives : A compound with 4-methoxyphenyl and 4-chlorophenyl substituents exhibited antitubercular activity against Mycobacterium tuberculosis (MIC = 7.41 µM) . This highlights the role of methoxy groups in enhancing membrane permeability.
Antioxidant and Antifungal Activity
- Eugenol-Derived Dihydroisoxazoles: Compounds with bromophenyl and methoxyphenyl groups demonstrated moderate antioxidant activity (IC₅₀ = 45 µM in DPPH assay) and antifungal effects against Candida albicans .
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)- is a notable example within this class, displaying a range of pharmacological effects. This article delves into the biological activity of this specific isoxazole derivative, supported by data tables and research findings.
Chemical Characteristics
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 281.35 g/mol
- CAS Number : 3672-52-4
1. Anti-inflammatory Activity
Isoxazole derivatives are known for their anti-inflammatory properties. Research indicates that isoxazoles can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, studies have shown that certain derivatives exhibit significant inhibition of COX-2 with IC values in the low micromolar range .
Table 1: COX Inhibition by Isoxazole Derivatives
| Compound Name | COX-2 IC (µM) | Selectivity |
|---|---|---|
| Compound A | 0.95 | High |
| Compound B | 1.25 | Moderate |
| Isoxazole Derivative | 0.85 | High |
2. Antimicrobial Activity
The antimicrobial potential of isoxazoles has been explored extensively. Studies report that various isoxazole derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study demonstrated that specific isoxazoles showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Efficacy of Isoxazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound C | 12.5 | Staphylococcus aureus |
| Compound D | 6.25 | Escherichia coli |
| Isoxazole Derivative | 10 | Both |
3. Anticancer Properties
Emerging evidence suggests that isoxazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For instance, a derivative was shown to inhibit the proliferation of breast cancer cells with an IC value of approximately 15 µM .
Case Study: Anticancer Activity in Cell Lines
A study evaluated the effects of the compound on different cancer cell lines:
- Cell Line : MCF-7 (breast cancer)
- IC : 15 µM
- Mechanism : Induction of apoptosis via caspase activation
Q & A
What synthetic methodologies are effective for constructing the dihydroisoxazole core in this compound, and how do substituent positions influence reaction yields?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
The dihydroisoxazole scaffold is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes/alkynes. For derivatives with bulky substituents (e.g., 2-naphthalenyl), hypervalent iodine reagents (e.g., PhI(OAc)₂) can enhance regioselectivity . Substituents like 4-methoxyphenyl may require protective group strategies (e.g., methoxy deprotection post-cyclization) to avoid side reactions. Evidence from similar compounds shows yields drop significantly (from ~70% to <50%) when steric hindrance increases, as seen in bis(isoxazoline) derivatives .
How can researchers resolve contradictions in antimicrobial activity data for structurally analogous dihydroisoxazoles?
Advanced Research Focus : Data interpretation and validation.
Methodological Answer :
Discrepancies in antimicrobial data often arise from variations in assay protocols. For example, in vitro studies using Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) may show conflicting inhibition zones due to differences in bacterial membrane permeability. To standardize results, use CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) testing. Cross-referencing with compounds like 5-(4-fluorophenylthio) isoxazoles reveals that methoxy groups enhance Gram-positive activity but reduce solubility, impacting reproducibility .
What spectroscopic techniques are critical for confirming the stereochemistry of the 5-methyl and 4-methoxyphenyl substituents?
Basic Research Focus : Structural characterization.
Methodological Answer :
- ¹H NMR : Coupling constants (e.g., J = 8–12 Hz for trans-dihydroisoxazole protons) and NOESY correlations help confirm relative stereochemistry. For example, the 5-methyl group in similar compounds shows NOE interactions with the adjacent 4-methoxyphenyl ring .
- X-ray crystallography : Essential for absolute configuration determination, especially when chiral centers are present (e.g., 4S configuration in related oxazoline derivatives ).
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Focus : Rational drug design.
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-density distributions critical for binding interactions. For instance, the 2-naphthalenyl group’s planar structure enhances π-π stacking with microbial enzyme pockets, while the 4-methoxyphenyl group’s electron-donating effects stabilize charge-transfer complexes. Molecular docking (AutoDock Vina) against Candida albicans lanosterol demethylase (CYP51) revealed a binding affinity of −9.2 kcal/mol for naphthalenyl-substituted analogs .
What strategies mitigate solubility challenges during in vivo testing of hydrophobic isoxazole derivatives?
Advanced Research Focus : Formulation optimization.
Methodological Answer :
- Prodrug design : Introduce phosphate or glycoside groups at the 3-position to enhance aqueous solubility (e.g., 3-phosphorylated isoxazoles show 10-fold solubility increases) .
- Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability. For analogs with logP > 4 (e.g., C21H28N2O3), dynamic light scattering (DLS) confirms nanoparticle stability (PDI < 0.2) .
How do steric and electronic effects of the 2-naphthalenyl group influence reactivity in cross-coupling reactions?
Basic Research Focus : Mechanistic studies.
Methodological Answer :
The 2-naphthalenyl group’s steric bulk reduces efficacy in Suzuki-Miyaura couplings (e.g., yields drop from 85% for phenyl to 60% for naphthalenyl using Pd(PPh₃)₄). Electronically, its extended conjugation stabilizes transition states in Ullmann-type reactions, enabling C–N bond formation at lower temperatures (80°C vs. 120°C for phenyl analogs) .
What metabolic pathways are predicted for this compound based on structurally related isoxazoles?
Advanced Research Focus : ADME profiling.
Methodological Answer :
Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the 4-methoxyphenyl group to catechol derivatives is a primary metabolic route. In silico predictions (SwissADME) highlight high gastrointestinal absorption (95%) but rapid glucuronidation at the 5-methyl position, reducing plasma half-life. Comparative studies with 3-phenylisoxazoles show 20% slower hepatic clearance due to naphthalenyl hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
